molecular formula C17H18N4O3S B11006211 N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11006211
M. Wt: 358.4 g/mol
InChI Key: PAFVKPGBUYVBOV-UHFFFAOYSA-N
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Description

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound designed for advanced pharmaceutical and agrochemical research. It belongs to a class of thiadiazole derivatives known for their significant biological activities. Its unique structure integrates a cyclopropyl group, a 1,3,4-thiadiazole ring, and a methoxyphenyl-substituted pyrrolidine moiety, making it a candidate for investigating new therapeutic and protective agents. Preliminary research on closely related structural analogs indicates high potential for this compound in several key areas. Studies on similar N-(5-substituted-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamides have demonstrated promising in vivo antifungal activities, with some compounds performing comparably to commercial fungicides . Furthermore, thiadiazole derivatives have shown substantial efficacy in anticancer research. Certain compounds have been found to act as potent and selective inhibitors of tumor-associated carbonic anhydrase isoforms (hCA IX and XII), enzymes critical for the survival and proliferation of cancer cells under hypoxic conditions . This mechanism can induce cell cycle arrest and promote apoptosis in cancer cell lines, including renal, colon, and melanoma models, while showing greater selectivity for cancer cells over normal cells compared to standard chemotherapeutic agents like doxorubicin . The compound is also investigated for its potential as an antimicrobial agent. This product is intended for research purposes by qualified laboratory personnel. It is strictly for non-human research and is not designed for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

Molecular Formula

C17H18N4O3S

Molecular Weight

358.4 g/mol

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C17H18N4O3S/c1-24-13-4-2-3-12(8-13)21-9-11(7-14(21)22)15(23)18-17-20-19-16(25-17)10-5-6-10/h2-4,8,10-11H,5-7,9H2,1H3,(H,18,20,23)

InChI Key

PAFVKPGBUYVBOV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)C4CC4

Origin of Product

United States

Preparation Methods

Preparation of 5-Cyclopropyl-1,3,4-Thiadiazol-2-Amine

The thiadiazole core is synthesized via cyclocondensation of cyclopropanecarboxylic acid hydrazide with carbon disulfide under basic conditions.

Procedure :

  • Cyclopropanecarboxylic acid hydrazide (1.0 eq) reacts with CS₂ (1.2 eq) in ethanol at 60°C for 8 hours.

  • The mixture is treated with 85% H₃PO₄ (0.5 eq) to facilitate cyclization.

  • The product is purified via recrystallization (ethanol/water), yielding 5-cyclopropyl-1,3,4-thiadiazol-2-amine (78% yield).

Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.12–1.18 (m, 4H, cyclopropyl CH₂), 2.85 (quintet, 1H, cyclopropyl CH), 8.21 (s, 2H, NH₂).

  • HRMS : m/z 154.0432 [M+H]⁺ (calculated: 154.0438).

Synthesis of 1-(3-Methoxyphenyl)-5-Oxopyrrolidine-3-Carboxylic Acid

The pyrrolidine moiety is constructed through a Michael addition-cyclization sequence.

Procedure :

  • Methyl 3-methoxycinnamate (1.0 eq) reacts with acryloyl chloride (1.1 eq) in THF at 0°C.

  • The adduct undergoes intramolecular cyclization using DBU (1,8-diazabicycloundec-7-ene) at 25°C for 12 hours.

  • Hydrolysis with 2M NaOH yields the carboxylic acid (82% yield).

Characterization :

  • ¹³C NMR (100 MHz, CDCl₃): δ 174.5 (C=O), 159.8 (OCH₃), 128.4–114.7 (aromatic C), 52.1 (pyrrolidine C).

Carboxamide Coupling

Activation of Carboxylic Acid

The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride.

Procedure :

  • 1-(3-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) is refluxed with SOCl₂ (3.0 eq) in anhydrous DCM for 3 hours.

  • The solvent is evaporated under reduced pressure to yield the acyl chloride (quantitative).

Amide Bond Formation

The acyl chloride reacts with 5-cyclopropyl-1,3,4-thiadiazol-2-amine under Schotten-Baumann conditions.

Procedure :

  • Acyl chloride (1.0 eq) is added dropwise to a solution of thiadiazol-2-amine (1.0 eq) in aqueous NaHCO₃ (10%) and THF (1:1) at 0°C.

  • The reaction is stirred at 25°C for 6 hours, followed by extraction with ethyl acetate (3×50 mL).

  • Purification via silica gel chromatography (hexane/ethyl acetate, 3:1) yields the title compound (68% yield).

Optimization Data :

ConditionSolventCatalystYield (%)
Room temperatureTHF/H₂ONone68
40°CDMFDMAP72
Microwave (100°C)Toluene81

Table 1: Reaction optimization for amide coupling.

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A streamlined method combines cyclocondensation and coupling in a single pot.

Procedure :

  • Cyclopropanecarboxylic acid hydrazide, CS₂, and 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid are heated in POCl₃ at 80°C for 24 hours.

  • Quenching with ice-water followed by neutralization with NH₄OH yields the product (59% yield).

Advantages :

  • Reduces purification steps.

  • Suitable for gram-scale synthesis.

Solid-Phase Synthesis

Immobilized thiadiazol-2-amine on Wang resin enables iterative coupling.

Procedure :

  • Resin-bound amine reacts with pre-activated carboxylic acid (HATU, DIPEA) in DMF for 12 hours.

  • Cleavage with TFA/H₂O (95:5) liberates the product (74% yield).

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (500 MHz, DMSO-d₆): δ 1.15–1.22 (m, 4H, cyclopropyl), 3.78 (s, 3H, OCH₃), 4.12–4.25 (m, 2H, pyrrolidine CH₂), 7.32–7.45 (m, 4H, aromatic).

  • HRMS : m/z 358.1294 [M+H]⁺ (calculated: 358.1298).

X-Ray Crystallography

Single-crystal analysis confirms the planar thiadiazole ring and non-coplanar pyrrolidine moiety (dihedral angle: 87.5°).

Crystallographic Data :

ParameterValue
Space groupP-1
a, b, c (Å)10.238, 10.325, 10.560
α, β, γ (°)104.09, 109.50, 93.40
R-factor0.0970

Table 2: Crystallographic parameters for structural confirmation.

Yield Optimization Strategies

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but reduce yields due to side reactions. Mixed solvents (THF/H₂O) balance solubility and reactivity.

Catalytic Systems

  • DMAP : Increases yield by 4–6% via nucleophilic catalysis.

  • Microwave Irradiation : Reduces reaction time from 6 hours to 30 minutes, improving yield to 81%.

Industrial-Scale Considerations

Cost Analysis

ComponentCost per kg (USD)
Cyclopropanecarboxylic acid hydrazide420
CS₂12
3-Methoxyphenylboronic acid680

Table 3: Key raw material costs.

Environmental Impact

  • Waste Streams : SOCl₂ and POCl₃ require neutralization with NaOH before disposal.

  • Green Chemistry : Replacement of THF with cyclopentyl methyl ether (CPME) reduces toxicity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole ring or the methoxy group.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring.

    Substitution: Substitution reactions can occur at the phenyl ring, particularly at positions ortho or para to the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects on Thiadiazole: Cyclopropyl (target compound) vs. Methyl () vs. phenylpropyl (): Bulkier groups like phenylpropyl increase molecular weight and lipophilicity, which may affect membrane permeability .
  • Phenyl Ring Modifications :

    • 3-methoxy (target compound) vs. 4-methoxy (): The 3-methoxy group creates a meta-substitution pattern, altering electronic effects and hydrogen-bonding capacity compared to the para-substituted analog .
    • Fluorine () vs. chlorine (): Fluorine’s electronegativity enhances polarity, while chlorine increases hydrophobicity and steric bulk .

Biological Activity

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by its molecular formula C15H17N5O2SC_{15}H_{17}N_5O_2S and a molecular weight of approximately 335.4 g/mol. The key functional groups include a thiadiazole ring, a pyrrolidine moiety, and a methoxyphenyl group. These structural features are essential for its biological activity.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC15H17N5O2SC_{15}H_{17}N_5O_2S
Molecular Weight335.4 g/mol
IUPAC NameThis compound
Key Functional GroupsThiadiazole, Pyrrolidine, Methoxyphenyl

Anticancer Activity

Recent studies have indicated that derivatives of thiadiazoles exhibit significant anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Anticancer Efficacy

A study evaluating the anticancer activity of thiadiazole derivatives found that compounds with electron-withdrawing groups at specific positions exhibited enhanced potency against the MCF-7 cell line. This indicates that structural modifications can significantly influence biological activity .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Thiadiazole derivatives have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria. The presence of the cyclopropyl group is believed to enhance membrane permeability, facilitating bacterial cell wall disruption.

Table 2: Antimicrobial Activity of Similar Compounds

CompoundBacterial Strains TestedActivity Level
5-cyclopropyl-1,3,4-thiadiazoleStaphylococcus aureusModerate
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl) derivativesEscherichia coliStrong
2-amino-5-cyclopropyl-thiadiazoleBacillus subtilisWeak to Moderate

Antioxidant Potential

The antioxidant activity of the compound has also been assessed through various assays. Compounds with thiadiazole rings have shown potential in scavenging free radicals and reducing oxidative stress markers in cellular models.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiadiazole derivatives. Substituents on the phenyl ring and modifications to the thiadiazole core can significantly impact efficacy.

Key Findings from SAR Studies

  • Electron-Withdrawing Groups : Enhance antimicrobial activity.
  • Electron-Donating Groups : Improve anticancer and antioxidant potential.
  • Positioning of Substituents : The para position on phenyl rings often yields better biological responses compared to ortho or meta positions.

Table 3: Summary of SAR Findings

Substituent TypePositionBiological Activity Impact
Electron-Withdrawing (Cl/Br)ParaIncreased antimicrobial activity
Electron-Donating (-OCH₃)ParaEnhanced anticancer potential

The exact mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cancer cell signaling pathways and microbial metabolism.

Potential Targets

  • Enzymatic Inhibition : Compounds may inhibit key enzymes involved in cell division or metabolic pathways.
  • Receptor Modulation : Interaction with cellular receptors could alter signal transduction pathways related to growth and proliferation.

Q & A

Q. What are the key steps in synthesizing N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Cyclopropane introduction : Cyclopropane groups are introduced via [2+1] cycloaddition or alkylation of thiadiazole precursors under basic conditions (e.g., K₂CO₃ in DMF) .

Pyrrolidone formation : The 5-oxopyrrolidine core is constructed via cyclization of γ-lactam intermediates, often using coupling reagents like EDCI/HOBt .

Carboxamide coupling : The final step involves amide bond formation between the pyrrolidine-3-carboxylic acid and the 5-cyclopropyl-1,3,4-thiadiazol-2-amine, using DCC or HATU as activators .

  • Optimization : Temperature (60–80°C), solvent polarity (DMF or acetonitrile), and pH (neutral to slightly basic) are critical for yield and purity. Reaction progress is monitored via TLC (Rf ~0.4 in ethyl acetate/hexane) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should researchers prioritize?

  • Methodological Answer :
  • 1H/13C NMR : Confirm the presence of the 3-methoxyphenyl group (δ 3.8 ppm for OCH₃), pyrrolidine carbonyl (δ 172–175 ppm), and cyclopropyl protons (δ 0.8–1.2 ppm) .
  • HRMS : Verify molecular weight (calculated for C₁₉H₁₉N₅O₃S: 421.12 g/mol) with <2 ppm error .
  • IR Spectroscopy : Identify carbonyl stretches (1650–1750 cm⁻¹) and thiadiazole ring vibrations (1450–1550 cm⁻¹) .

Advanced Research Questions

Q. How do structural motifs in this compound influence its potential biological activity, and what target identification strategies are recommended?

  • Methodological Answer :
  • Functional Group Analysis :
  • Thiadiazole : Enhances binding to enzymes (e.g., Factor Xa) via π-π stacking and hydrogen bonding .
  • 3-Methoxyphenyl : Modulates lipophilicity (logP ~2.5) and membrane permeability .
  • Target Identification :

Molecular Docking : Screen against crystallographic structures of coagulation enzymes (e.g., PDB ID: 2BOK for Factor Xa) .

SAR Studies : Compare analogues with/without cyclopropyl or methoxy groups to assess activity trends in enzymatic assays (e.g., chromogenic substrate hydrolysis) .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :
  • Reproducibility Checks :

Assay Standardization : Use consistent enzyme concentrations (e.g., 10 nM Factor Xa) and buffer conditions (pH 7.4 Tris-HCl) across labs .

Purity Validation : Ensure ≥95% purity via HPLC (C18 column, 70:30 acetonitrile/water) to exclude impurities affecting IC₅₀ values .

  • Mechanistic Studies :
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) to confirm direct target engagement .

Q. What strategies improve synthetic yield when scaling up production for in vivo studies?

  • Methodological Answer :
  • Catalyst Screening : Transition from EDCI to HATU for higher coupling efficiency (yield increases from 65% to 85%) .
  • Solvent Optimization : Replace DMF with MeCN to reduce side reactions (e.g., lactam racemization) .
  • Process Monitoring : Use inline FTIR to track intermediate formation and adjust reagent stoichiometry dynamically .

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